2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide
Overview
Description
2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, BRD0705, and is a member of the benzimidazole family of compounds. In
Mechanism of Action
The mechanism of action of 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide involves binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones and other proteins involved in gene expression. This results in downregulation of genes that are involved in cell proliferation and survival, leading to anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. It has also been shown to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide in lab experiments is its specificity for the bromodomain of BRD4, which reduces the risk of off-target effects. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of new cancer therapies. Another area of interest is the development of new antibiotics and antiviral drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Scientific Research Applications
2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as an inhibitor of the protein BRD4, which is involved in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-cancer effects, making compounds that target this protein promising candidates for cancer therapy.
properties
IUPAC Name |
2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-14-7-9-18(17(24)11-14)25-21(28)13-30-23-26-19-10-8-16(12-20(19)27-23)22(29)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOTZOJBUGKZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.